molecular formula C53H94F3N15O16S2 B12650795 H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA

H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA

Cat. No.: B12650795
M. Wt: 1318.5 g/mol
InChI Key: ZDMSARORUHSLPT-APVNHIGYSA-N
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Description

The compound H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes cysteine, glycine, lysine, leucine, methionine, and valine, among others. The addition of trifluoroacetic acid (TFA) indicates that the peptide is in its trifluoroacetate salt form, which is commonly used to enhance the stability and solubility of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides .

Scientific Research Applications

Peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The interaction often involves binding to the active site or allosteric site of the target protein, leading to modulation of its activity. The pathways involved can vary widely depending on the peptide and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA lies in its specific sequence, which determines its structure, stability, and biological activity. The presence of cysteine allows for potential disulfide bond formation, adding to its structural complexity and functional diversity .

Properties

Molecular Formula

C53H94F3N15O16S2

Molecular Weight

1318.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C51H93N15O14S2.C2HF3O2/c1-27(2)20-35(61-38(69)23-55-36(67)21-58-45(73)32(14-10-12-17-52)62-46(74)33(15-11-13-18-53)60-39(70)25-57-44(72)31(54)26-81)48(76)63-34(16-19-82-9)47(75)65-41(28(3)4)49(77)59-22-37(68)56-24-40(71)64-42(29(5)6)50(78)66-43(30(7)8)51(79)80;3-2(4,5)1(6)7/h27-35,41-43,81H,10-26,52-54H2,1-9H3,(H,55,67)(H,56,68)(H,57,72)(H,58,73)(H,59,77)(H,60,70)(H,61,69)(H,62,74)(H,63,76)(H,64,71)(H,65,75)(H,66,78)(H,79,80);(H,6,7)/t31-,32-,33-,34-,35-,41-,42-,43-;/m0./s1

InChI Key

ZDMSARORUHSLPT-APVNHIGYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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